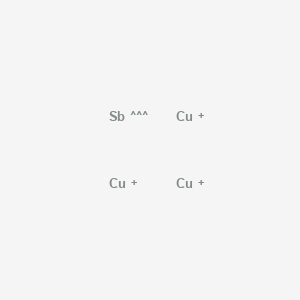
Thulium antimonide
Vue d'ensemble
Description
Thulium antimonide is a compound consisting of thulium and antimony, represented by the chemical formula TmSb. It is a solid material with a molecular weight of 290.69 g/mol and a density of 8.61 g/cm³ . This compound is primarily used in industrial applications, including infrared detection and imaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thulium antimonide can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of thulium and antimony at high temperatures in an inert atmosphere to prevent oxidation. The reaction can be represented as: [ \text{Tm} + \text{Sb} \rightarrow \text{TmSb} ]
Industrial Production Methods: In industrial settings, this compound is often produced using high-purity thulium and antimony. The elements are combined in a controlled environment to ensure the purity and quality of the final product. The process typically involves heating the elements in a vacuum or an inert gas atmosphere to prevent contamination .
Analyse Des Réactions Chimiques
Types of Reactions: Thulium antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized by exposure to oxygen or other oxidizing agents, forming thulium oxide and antimony oxide.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one element in the compound with another, often using halogens or other reactive elements.
Major Products Formed:
Oxidation: Thulium oxide (Tm₂O₃) and antimony oxide (Sb₂O₃)
Reduction: Thulium metal ™ and antimony metal (Sb)
Substitution: Various substituted thulium compounds, depending on the reagents used
Applications De Recherche Scientifique
Thulium antimonide has a wide range of scientific research applications, including:
Infrared Detection and Imaging: Due to its unique lattice structure, this compound is used in advanced semiconductor materials for infrared detection and imaging.
Laser Technology: Thulium-doped fiber lasers, which utilize thulium compounds, are used in medical applications such as lithotripsy for treating urinary stones
Mécanisme D'action
The mechanism of action of thulium antimonide in its various applications involves its unique electronic and magnetic properties. In infrared detection, the compound’s lattice structure allows for efficient absorption and emission of infrared radiation. In laser technology, thulium-doped fibers exhibit high electro-optical conversion efficiency and thermal stability, making them suitable for high-power applications .
Comparaison Avec Des Composés Similaires
- Yttrium antimonide (YSb)
- Lutetium antimonide (LuSb)
- Erbium antimonide (ErSb)
Comparison: Thulium antimonide is unique due to its specific electronic and magnetic properties, which differ from those of other antimonides. For example, this compound has a higher density and different lattice structure compared to yttrium antimonide and lutetium antimonide, making it more suitable for certain applications in infrared detection and imaging .
Propriétés
IUPAC Name |
antimony;thulium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sb.Tm/q;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDYTYMOMRZURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Tm+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SbTm+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.694 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12039-33-7 | |
| Record name | Antimony, compd. with thulium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with thulium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with thulium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)











